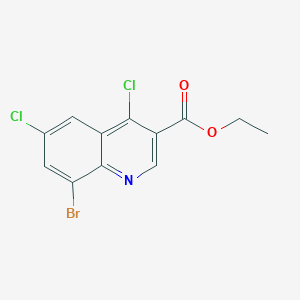

Ethyl 8-bromo-4,6-dichloroquinoline-3-carboxylate

Description

3-Quinolinecarboxylic acid, 8-bromo-4,6-dichloro-, ethyl ester is a chemical compound with the molecular formula C12H8BrCl2NO2 and a molecular weight of 349.01 . This compound is known for its unique structure, which includes a quinoline ring substituted with bromine, chlorine, and an ethyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.

Properties

Molecular Formula |

C12H8BrCl2NO2 |

|---|---|

Molecular Weight |

349.00 g/mol |

IUPAC Name |

ethyl 8-bromo-4,6-dichloroquinoline-3-carboxylate |

InChI |

InChI=1S/C12H8BrCl2NO2/c1-2-18-12(17)8-5-16-11-7(10(8)15)3-6(14)4-9(11)13/h3-5H,2H2,1H3 |

InChI Key |

SLJZCZQQZXQWDD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 8-bromo-4,6-dichloro-, ethyl ester typically involves the esterification of 3-quinolinecarboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The bromine and chlorine substituents are introduced through halogenation reactions, where the quinoline ring is treated with bromine and chlorine reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified through crystallization or distillation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxylic acid, 8-bromo-4,6-dichloro-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinecarboxylic acid derivatives.

Reduction: Reduction reactions can lead to the removal of halogen substituents, resulting in different quinoline derivatives.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups replacing the bromine and chlorine atoms.

Scientific Research Applications

3-Quinolinecarboxylic acid, 8-bromo-4,6-dichloro-, ethyl ester is used in several scientific research applications, including:

Chemistry: It serves as a precursor for synthesizing other quinoline derivatives used in organic synthesis and catalysis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 8-bromo-4,6-dichloro-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with different substituents, such as:

- 8-Bromoquinoline-3-carboxylic acid

- 6-Bromoquinoline-3-carboxylic acid

- 7-Methoxyquinoline-3-carboxylic acid

Uniqueness

3-Quinolinecarboxylic acid, 8-bromo-4,6-dichloro-, ethyl ester is unique due to its specific combination of bromine, chlorine, and ethyl ester substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

Ethyl 8-bromo-4,6-dichloroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C12H8BrCl2N

- Molecular Weight : Approximately 349.00 g/mol

- Structural Features :

- Quinoline core structure

- Bromine atom at position 8

- Dichloro substituents at positions 4 and 6

- Ethyl ester functional group at the carboxylic acid site

The unique arrangement of halogen atoms enhances its reactivity and biological activity compared to other quinoline derivatives.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

-

Antimicrobial Properties :

- The compound has shown potential against various bacterial strains, including Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.

-

Anticancer Activity :

- Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. It appears to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells.

- IC50 Values : Preliminary studies suggest IC50 values in the low micromolar range for certain cancer cell lines, indicating potent anticancer effects.

-

Enzyme Inhibition :

- The compound interacts with specific enzymes involved in cellular signaling pathways, potentially modulating their activity. This interaction may lead to altered cellular responses that contribute to its therapeutic effects.

The mechanism of action for this compound is multifaceted:

- DNA Intercalation : The quinoline structure allows for intercalation between DNA bases, potentially disrupting replication and transcription processes.

- Enzyme Interaction : The presence of halogens enhances binding affinity to target enzymes and receptors, leading to inhibition or modulation of their activity.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.

Research Findings and Case Studies

A summary of notable research findings related to this compound is presented in the table below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.